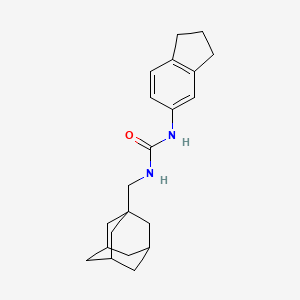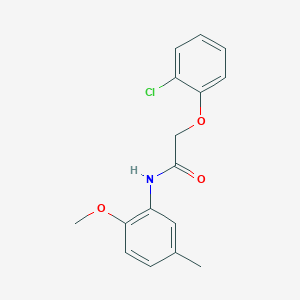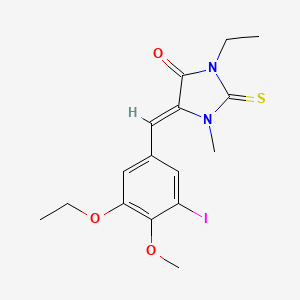
N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
Vue d'ensemble
Description
N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, also known as AUDA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AUDA has been shown to possess anti-inflammatory, analgesic, and antihypertensive properties, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea involves the inhibition of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory mediators. By inhibiting sEH, N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea increases the levels of EETs, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has also been shown to possess analgesic and antihypertensive properties. N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to reduce pain sensitivity in animal models of neuropathic pain and to lower blood pressure in hypertensive rats.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has several advantages and limitations for lab experiments. One of the advantages of N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is its ability to inhibit sEH, which makes it a useful tool for studying the role of EETs in various biological processes. However, N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is a complex compound that requires expertise in organic chemistry for its synthesis, which can limit its accessibility to researchers.
Orientations Futures
There are several future directions for the study of N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea. One potential direction is the development of novel drugs based on the structure of N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea for the treatment of inflammatory diseases. Another potential direction is the study of the role of N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in other biological processes, such as pain modulation and blood pressure regulation. Additionally, further research is needed to determine the safety and efficacy of N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in humans.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been extensively studied for its potential therapeutic applications in various scientific research fields. In particular, N-(1-adamantylmethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to possess anti-inflammatory properties that make it a promising candidate for the treatment of inflammatory diseases such as arthritis, multiple sclerosis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-(1-adamantylmethyl)-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-20(23-19-5-4-17-2-1-3-18(17)9-19)22-13-21-10-14-6-15(11-21)8-16(7-14)12-21/h4-5,9,14-16H,1-3,6-8,10-13H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEFXUSBRJQBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B4674355.png)
![2-(3,4-dimethylphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4674358.png)
![3-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B4674362.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4674370.png)
![3-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4674374.png)
![3-(4-chlorophenyl)-4-isobutyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4674394.png)


![2-[(3-cyano-2-pyridinyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4674420.png)

![2-(4-iodophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4674442.png)
![1-(5-chloro-2-methylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4674455.png)
![7-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4674458.png)
![N-(2-furylmethyl)-5,6-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4674465.png)